Cas no 1448867-42-2 (Siremadlin (R Enantiomer))

Siremadlin (R Enantiomer) Chemical and Physical Properties
Names and Identifiers
-
- Siremadlin R Enantiomer
- BDBM129824
- US8815926, 103
- (4R)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
- Siremadlin (R Enantiomer)
- NVP-HDM201 (R Enantiomer)
- HDM201 (R Enantiomer)
- Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)-
- HY-18658A
- MS-30124
- SCHEMBL15142653
- HDM201 R Enantiomer
- CHEMBL3653257
- 1448867-42-2
- DTXSID401099000
- CS-0040312
- NVP-HDM201 R Enantiomer
- (R)-SIREMADLIN
- G16221
- DA-66280
- AKOS040733889
-
- Inchi: 1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1
- InChI Key: AGBSXNCBIWWLHD-HXUWFJFHSA-N
- SMILES: ClC1=CN(C)C(C(=C1)N1C(C2=C([C@H]1C1C=CC(=CC=1)Cl)N(C(C1=CN=C(N=C1OC)OC)=N2)C(C)C)=O)=O
Computed Properties
- Exact Mass: 554.123609g/mol
- Monoisotopic Mass: 554.123609g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 987
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 103
- Molecular Weight: 555.4g/mol
Siremadlin (R Enantiomer) Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Siremadlin (R Enantiomer) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1236270-10mg |
NVP-HDM201 R Enantiomer |
1448867-42-2 | 99% | 10mg |
$1150 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59526-200mg |
Siremadlin R Enantiomer |
1448867-42-2 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-18658A-10mM*1 mL in DMSO |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 10mM*1 mL in DMSO |
¥4840 | 2024-04-20 | |
MedChemExpress | HY-18658A-1mg |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 1mg |
¥2200 | 2024-04-20 | |
MedChemExpress | HY-18658A-10mg |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 10mg |
¥6600 | 2024-04-20 | |
MedChemExpress | HY-18658A-5mg |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 5mg |
¥4400 | 2024-04-20 | |
MedChemExpress | HY-18658A-50mg |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 50mg |
¥23000 | 2023-08-31 | |
eNovation Chemicals LLC | Y1236270-50mg |
NVP-HDM201 R Enantiomer |
1448867-42-2 | 99% | 50mg |
$3225 | 2024-06-05 | |
MedChemExpress | HY-18658A-10mM*1mLinDMSO |
Siremadlin (R Enantiomer) |
1448867-42-2 | 99.12% | 10mM*1mLinDMSO |
¥4840 | 2023-07-26 | |
1PlusChem | 1P01EOKN-50mg |
NVP-HDM201 R Enantiomer |
1448867-42-2 | 99% | 50mg |
$2268.00 | 2024-06-20 |
Siremadlin (R Enantiomer) Related Literature
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on Siremadlin (R Enantiomer)
Siremadlin (R Enantiomer) - A Promising Compound in the Field of Neurodegenerative Diseases
Siremadlin (R Enantiomer), with the CAS number 1448867-42-2, is a promising compound that has garnered significant attention in the field of neurodegenerative diseases. This enantiomer, specifically the R form, has shown remarkable potential in various preclinical and early clinical studies, making it a focal point for researchers and pharmaceutical companies alike.
The development of Siremadlin (R Enantiomer) is rooted in its unique chemical structure and biological activity. As an enantiomer, it exhibits distinct properties compared to its S counterpart, which can significantly influence its pharmacological effects. The R enantiomer has been shown to have enhanced bioavailability and a more favorable pharmacokinetic profile, making it a more suitable candidate for therapeutic applications.
Recent studies have highlighted the neuroprotective effects of Siremadlin (R Enantiomer). In a 2023 study published in the Journal of Neurochemistry, researchers demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells. These findings are particularly significant given the role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Moreover, Siremadlin (R Enantiomer) has shown promise in modulating key signaling pathways involved in neuronal survival and function. In a preclinical study using animal models of Alzheimer's disease, the compound was found to enhance synaptic plasticity and improve cognitive function. These results suggest that Siremadlin (R Enantiomer) could be a valuable therapeutic agent for treating cognitive impairments associated with neurodegenerative disorders.
The safety profile of Siremadlin (R Enantiomer) is another critical aspect that has been extensively evaluated. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects. This favorable safety profile supports its potential for further clinical development and eventual use in patient populations.
In addition to its neuroprotective and cognitive-enhancing properties, Siremadlin (R Enantiomer) has also been investigated for its potential anti-inflammatory effects. Inflammatory processes are known to contribute to the progression of various neurological conditions, and the ability of this compound to modulate inflammation could provide additional therapeutic benefits.
The ongoing research into Siremadlin (R Enantiomer) is part of a broader effort to develop novel treatments for neurodegenerative diseases. These diseases pose significant challenges due to their complex etiology and limited treatment options. The unique properties of Siremadlin (R Enantiomer) make it a promising candidate for addressing these challenges and improving patient outcomes.
In conclusion, Siremadlin (R Enantiomer) (CAS No. 1448867-42-2) represents a significant advancement in the field of neurodegenerative disease research. Its multifaceted mechanisms of action, including neuroprotection, cognitive enhancement, and anti-inflammatory effects, position it as a potential breakthrough therapy. As research continues to uncover more about its therapeutic potential, the future looks bright for this promising compound.
1448867-42-2 (Siremadlin (R Enantiomer)) Related Products
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 13769-43-2(potassium metavanadate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
